![molecular formula C11H15NO2 B11901376 N-(tert-butoxy)benzamide CAS No. 3532-37-4](/img/structure/B11901376.png)
N-(tert-butoxy)benzamide
Overview
Description
N-(tert-butoxy)benzamide is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of a benzamide group attached to a tert-butoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-butoxy)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with tert-butyl amines. This reaction typically requires the presence of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . Another method involves the Ritter reaction, where tert-butyl alcohol reacts with nitriles in the presence of acids to form the desired amide .
Industrial Production Methods
Industrial production of this compound often employs the Ritter reaction due to its efficiency and high yield. This method involves the use of tert-butyl acetate or tert-butyl bromide with nitriles under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion and high product purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to amines or other reduced forms.
Substitution: The benzamide group can participate in substitution reactions, where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce tert-butyl amines .
Scientific Research Applications
Neurological Disorders
Research indicates that benzamide derivatives, including N-(tert-butoxy)benzamide, exhibit neuroprotective properties. A study highlighted that benzamide compounds can prevent dopamine depletion in models of Parkinson’s disease, suggesting potential therapeutic roles in neurodegenerative conditions .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate potency .
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial properties of this compound.
- Method : Conducted MIC assays against selected bacterial strains.
- Results :
- MIC for Staphylococcus aureus: 32 µg/mL
- MIC for Escherichia coli: 32 µg/mL
- : The compound exhibits moderate antimicrobial activity, warranting further investigation for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The efficacy of this compound and its derivatives can be influenced by structural modifications. A comparative analysis of related compounds reveals insights into their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(tert-butyl)-2-(phenylsulfonamido)benzamide | Sulfonamide group | Antimicrobial |
N-(tert-butyl)-4-nitrobenzamide | Nitro group | Neuroprotective |
N-(tert-butyl)-4-methoxybenzamide | Methoxy group | Anticancer |
Mechanism of Action
The mechanism of action of N-(tert-butoxy)benzamide involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the benzamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(tert-butoxy)benzamide include:
N-tert-butylbenzamide: Lacks the oxygen atom in the tert-butyl group.
N-(tert-butoxy)aniline: Contains an aniline group instead of a benzamide group.
N-(tert-butoxy)benzoic acid: Features a carboxylic acid group instead of an amide group.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and benzamide groups, which confer distinct reactivity and biological activity. The tert-butoxy group provides steric hindrance and lipophilicity, while the benzamide group offers potential for hydrogen bonding and interaction with biological targets .
Biological Activity
N-(tert-butoxy)benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
1. Chemical Structure and Synthesis
This compound belongs to the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group. The tert-butoxy group enhances its solubility and biological activity. The synthesis typically involves the reaction of tert-butyl alcohol with benzoyl chloride in the presence of a base, yielding the desired product with high efficiency.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study on N-alkyl-benzamides demonstrated that derivatives with branched aliphatic chains, including tert-butyl, showed promising results against colon cancer cell lines (HCT-116). The compound displayed an IC50 value of 0.16 µM, indicating potent activity compared to standard treatments like doxorubicin (IC50: 0.001 µM) .
Compound | IC50 (µM) |
---|---|
This compound | 0.16 |
Doxorubicin | 0.001 |
Gallic Acid | 0.05 |
2.2 Antifungal Activity
This compound has also shown antifungal properties in various assays. A study involving a series of benzamides indicated that certain derivatives exhibited fungicidal activities against pathogens such as Pyricularia oryzae and Botrytis cinerea. The inhibition rates at 50 mg/L concentration were reported to be significant, suggesting its potential as a fungicide .
Compound | Inhibition Rate (%) |
---|---|
This compound | 55.6 |
Control (Standard Fungicide) | 80 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it has been proposed that it may act through modulation of specific cellular pathways involved in apoptosis and cell cycle regulation in cancer cells. Additionally, its interaction with fungal cell membranes may disrupt their integrity, leading to cell death.
4.1 Case Study: Anticancer Activity in Colon Carcinoma
A notable study focused on the anticancer effects of various alkyl-benzamides on HCT-116 cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The findings highlighted the compound's potential as a lead candidate for further development in cancer therapy .
4.2 Evaluation of Toxicity
Toxicity assessments using zebrafish models indicated that while this compound exhibited promising therapeutic effects, careful evaluation is necessary to determine safe dosage levels for potential clinical applications . The LC50 value was found to be 14.01 mg/L, suggesting moderate toxicity which warrants further investigation.
5. Conclusion and Future Directions
This compound presents a compelling case for further research due to its anticancer and antifungal properties. Its unique structural features contribute to its biological activity, making it a candidate for drug development in oncology and infectious diseases. Future studies should focus on elucidating its precise mechanisms of action, optimizing its efficacy, and evaluating its safety profile in clinical settings.
Properties
IUPAC Name |
N-[(2-methylpropan-2-yl)oxy]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJUQIJUFSHFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3532-37-4 | |
Record name | N-TERT-BUTOXY-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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